N-(5-chloro-2-methoxyphenyl)methanesulfonamide is a synthetic organic compound notable for its diverse chemical and biological properties. It belongs to the class of sulfonamide derivatives, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. This compound is particularly interesting due to its potential applications in medicinal chemistry and its role as a building block in organic synthesis.
The compound can be synthesized through various methods, often involving the reaction of 5-chloro-2-methoxyaniline with benzenesulfonyl chloride in the presence of a base, such as sodium carbonate. The resulting product is typically purified through recrystallization techniques to achieve high purity levels .
N-(5-chloro-2-methoxyphenyl)methanesulfonamide falls under the category of sulfonamides, which are widely recognized for their antibacterial properties. The compound's structure includes a chloro substituent and a methoxy group, which may influence its biological activity and solubility.
The synthesis of N-(5-chloro-2-methoxyphenyl)methanesulfonamide generally involves the following steps:
The reaction conditions are critical for achieving optimal yields. Temperature control and the stoichiometry of reactants are essential to minimize side reactions and maximize product formation.
The molecular formula of N-(5-chloro-2-methoxyphenyl)methanesulfonamide is C₁₃H₁₃ClN₁O₃S. The compound features:
The dihedral angle between the two aromatic rings in similar compounds has been reported as approximately 73.94°, indicating a significant degree of planarity .
Crystallographic studies reveal that intermolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing the crystal structure. Notably, N—H⋯O hydrogen bonds contribute to dimer formation, enhancing structural integrity .
N-(5-chloro-2-methoxyphenyl)methanesulfonamide can participate in various chemical reactions:
Understanding the reactivity patterns of this compound is essential for developing new derivatives with enhanced biological activities or altered physical properties.
The mechanism of action for N-(5-chloro-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets within biological systems. It may exert effects by inhibiting enzymes or modulating receptor activity, particularly those involved in cell proliferation pathways. This mechanism underpins its potential use as an anticancer agent.
Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity.
N-(5-chloro-2-methoxyphenyl)methanesulfonamide has several scientific uses:
The systematic IUPAC name for the compound is N-(5-chloro-2-methoxyphenyl)methanesulfonamide, reflecting its core structural features: a methanesulfonamide group (–SO₂NHCH₃) attached to a 5-chloro-2-methoxyphenyl ring [3] . The molecular formula is C₈H₁₀ClNO₂S, with a molecular weight of 219.68 g/mol [1] [6]. The compound lacks chiral centers, confirming its achiral nature and absence of stereoisomers. Key identifiers include:
Table 1: Fundamental Molecular Identifiers
Property | Value |
---|---|
IUPAC Name | N-(5-chloro-2-methoxyphenyl)methanesulfonamide |
Molecular Formula | C₈H₁₀ClNO₂S |
Molecular Weight | 219.68 g/mol |
SMILES | COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C |
InChIKey | CGOOIJGAUZIHTI-UHFFFAOYSA-N |
The phenyl ring substituents exhibit distinct electronic properties:
Table 2: Electronic and Steric Effects of Substituents
Substituent | Position | Electronic Effect | Steric Consequence |
---|---|---|---|
Chloro | 5 | σ-Withdrawing, π-ortho/para-directing | Minimal |
Methoxy | 2 | σ-Withdrawing, +R-Donating | Steric hindrance with sulfonamide group |
Methanesulfonamide | 1 | Strong σ-Withdrawing (-I) | Planarity constraint due to resonance |
While experimental spectra are not fully detailed in the sources, characteristic signals can be inferred from structural analogs and general sulfonamide chemistry [1] [3] [6]:
No experimental crystallographic data is available in the search results. However, planarity between the phenyl ring and sulfonamide group is expected due to resonance delocalization. The ortho-methoxy group may cause minor deviations from coplanarity, reducing crystal symmetry [1].
The melting point is unspecified in the sources but predicted to exceed 100°C due to polar groups and potential intermolecular hydrogen bonding . The calculated LogP (octanol-water) is estimated at ~2.0–2.5, indicating moderate hydrophobicity driven by the chloro and methoxy groups. This aligns with its solubility profile: insoluble in water but soluble in methanol, DMSO, and dichloromethane [6].
The sulfonamide N–H proton (pKa ~10–11) enables pH-dependent ionization:
Table 3: Solubility Profile
Solvent | Solubility | pH Dependency |
---|---|---|
Water | <0.1 mg/mL | Increases above pH 10 |
Methanol | >20 mg/mL | Independent |
DMSO | >20 mg/mL | Independent |
Dichloromethane | ~10–15 mg/mL | Independent |
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: